molecular formula C25H24N2O B11162273 N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

Cat. No.: B11162273
M. Wt: 368.5 g/mol
InChI Key: FZVDIBAHUKOLBU-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is a compound that combines the structural features of tryptamine and diphenylpropanamide Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters Diphenylpropanamide, on the other hand, is a synthetic compound known for its various pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide typically involves the coupling of tryptamine with a diphenylpropanoyl chloride derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve tryptamine and diphenylpropanoyl chloride in anhydrous dichloromethane.
  • Add DCC to the reaction mixture and stir at room temperature for several hours.
  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
  • Purify the crude product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide. Research indicates that compounds with indole moieties exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives were tested against Staphylococcus aureus and Bacillus subtilis, showing inhibition zones that suggest promising antibacterial activity .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameTarget BacteriaDiameter of Inhibition Zone (mm)
This compoundStaphylococcus aureus22
This compoundBacillus subtilis21

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly in targeting the HIV-1 capsid protein. Studies have shown that indole derivatives can interact with viral proteins, leading to the inhibition of viral replication. For example, modifications to the indole structure have resulted in compounds that demonstrate enhanced potency against HIV-1 compared to standard treatments .

Case Study: HIV-1 Capsid Targeting

Research on small molecules targeting the HIV-1 capsid has revealed that indole-based compounds can effectively disrupt the assembly of the viral capsid core. The structure-activity relationship (SAR) studies indicate that specific substitutions on the indole ring enhance binding affinity and antiviral activity .

Cancer Treatment Applications

This compound has been explored for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Studies have shown that certain compounds within this class can modulate pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity of Indole Derivatives

Compound NameCancer Cell LineIC50 (μM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundHeLa (Cervical Cancer)15.0

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
  • Antiviral Mechanism : Binding to HIV capsid proteins prevents proper assembly and functionality of the viral core.
  • Anticancer Effects : Induction of apoptosis via mitochondrial pathways and modulation of signaling cascades related to cell cycle regulation.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the diphenylpropanamide structure may interact with other biological targets. These interactions can modulate various signaling pathways and result in the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but contains an isobutylphenyl group instead of a diphenyl group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound contains a methoxynaphthalenyl group instead of a diphenyl group.

    N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: This compound contains a fluorobiphenyl group instead of a diphenyl group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is unique due to its specific combination of the indole and diphenylpropanamide structures

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2OC_{20}H_{24}N_2O. The structure features an indole moiety, which is known for its diverse biological properties. The presence of the diphenylpropanamide group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various human tumor cell lines. For instance, derivatives were evaluated for their ability to inhibit cell proliferation in breast cancer cells, where they acted as antagonists to estrogen receptors (ERα) and GPER .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
N-[2-(1H-indol-3-yl)ethyl]-...MCF-7 (Breast)12.5ERα Antagonism
N-(1H-indol-3-yl)-2-propionamideA549 (Lung)8.0Apoptosis induction
5-MethoxyindoleHCT116 (Colon)15.0Cell cycle arrest

2. Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The antibacterial activity of compounds with similar structures was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited potent antibacterial effects, particularly against drug-resistant strains such as MRSA .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)
N-[2-(1H-indol-3-yl)ethyl]-...Staphylococcus aureus0.5
N-(1H-indol-3-yl)-2-propionamideEscherichia coli4.0
5-MethoxyindolePseudomonas aeruginosa8.0

3. Other Biological Activities

The indole scaffold is associated with various biological activities beyond anticancer and antimicrobial effects:

  • Antioxidant Activity : Compounds have shown the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .
  • Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new indole derivatives for enhanced biological activity. For instance, a study synthesized a series of indole-based compounds that were tested for their cytotoxic effects using the Brine Shrimp Lethality Bioassay (BSLB), revealing promising results for several derivatives .

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C25H24N2O/c28-25(26-16-15-21-18-27-24-14-8-7-13-22(21)24)17-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,23,27H,15-17H2,(H,26,28)

InChI Key

FZVDIBAHUKOLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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